N-Methyl Ziprasidone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N-Methyl Ziprasidone involves several steps. One common method includes the silylation of 1-(1,2-benzisothiazol-3-yl)piperazine with trimethylsilylchloride in methylene chloride in the presence of triethylamine . The silylated compound is then reacted with 5-(2-chloroethyl)-6-chloro-oxindole in the presence of sodium carbonate to obtain this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .

Analyse Des Réactions Chimiques

N-Methyl Ziprasidone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aldehyde oxidase for oxidation and sodium borohydride for reduction . The major products formed from these reactions include ziprasidone sulfoxide and ziprasidone sulfone .

Applications De Recherche Scientifique

N-Methyl Ziprasidone has a wide range of scientific research applications. In chemistry, it is used to study receptor binding properties and the effects of structural modifications on pharmacological activity . In biology and medicine, it is utilized to investigate its therapeutic potential in treating psychiatric disorders such as schizophrenia and bipolar disorder . Additionally, it is used in pharmacokinetic studies to understand its metabolism and clearance in the body .

Mécanisme D'action

The mechanism of action of N-Methyl Ziprasidone involves its high affinity for serotonin (5-HT2A) and dopamine (D2) receptors . By antagonizing these receptors, it helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis and mood disorders . It also exhibits moderate affinity for serotonin and norepinephrine reuptake sites, contributing to its antidepressant and anxiolytic effects .

Comparaison Avec Des Composés Similaires

N-Methyl Ziprasidone is often compared with other atypical antipsychotics such as clozapine, olanzapine, and risperidone . While all these compounds share a similar mechanism of action, this compound is unique due to its higher affinity for serotonin receptors and lower incidence of metabolic side effects . This makes it a preferred option for patients who are sensitive to weight gain and metabolic disturbances .

Similar Compounds::- Clozapine

- Olanzapine

- Risperidone

- Quetiapine

- Aripiprazole

This compound stands out due to its balanced efficacy and tolerability profile, making it a valuable addition to the therapeutic arsenal for treating psychiatric disorders .

Propriétés

IUPAC Name |

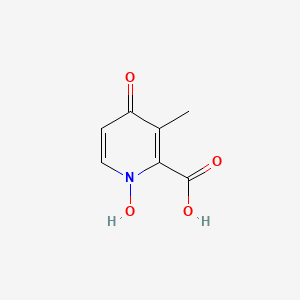

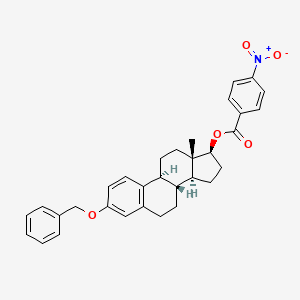

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGLIWDBDMJSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)